molecular formula C12H8Cl2N4S B11056604 3-Cyclopropyl-6-(3,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Cyclopropyl-6-(3,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11056604
M. Wt: 311.2 g/mol
InChI Key: CWOLURZFNSLDBV-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-(3,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-(3,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dichlorobenzoyl chloride with cyclopropylamine to form an intermediate, which is then reacted with thiosemicarbazide to yield the desired triazolothiadiazole compound . The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile, with the presence of a base like triethylamine to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow reactions, which enhance the efficiency and yield of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent flow rates are crucial in scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-(3,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, 3-Cyclopropyl-6-(3,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown promise as an antimicrobial agent, effective against a range of bacterial and fungal pathogens. It also exhibits anticancer properties, making it a candidate for further research in cancer therapy . Additionally, its anti-inflammatory effects are being studied for potential use in treating inflammatory diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-(3,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the activity of key enzymes essential for the survival of pathogens. In cancer therapy, it induces apoptosis in cancer cells by disrupting cellular signaling pathways . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-6-(3,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its cyclopropyl and dichlorophenyl groups contribute to its enhanced stability and bioactivity compared to other similar compounds .

Properties

Molecular Formula

C12H8Cl2N4S

Molecular Weight

311.2 g/mol

IUPAC Name

3-cyclopropyl-6-(3,5-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H8Cl2N4S/c13-8-3-7(4-9(14)5-8)11-17-18-10(6-1-2-6)15-16-12(18)19-11/h3-6H,1-2H2

InChI Key

CWOLURZFNSLDBV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C3N2N=C(S3)C4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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